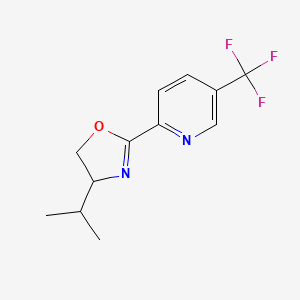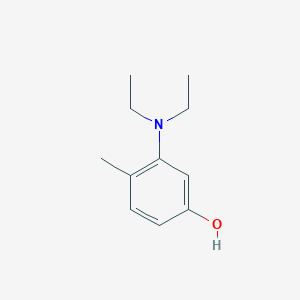
3-(Diethylamino)-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a diethylamino group and a methyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-4-methylphenol can be achieved through several methods. One common approach involves the reaction of 3-(diethylamino)acetanilide with the Vilsmeier reagent . The electron-donating nature of the diethylamino group facilitates the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethylamino)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Aplicaciones Científicas De Investigación
3-(Diethylamino)-4-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Diethylamino)-4-methylphenol involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The phenolic group can undergo oxidation-reduction reactions, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(Diethylamino)phenol: Similar structure but lacks the methyl group.
4-Methylphenol: Lacks the diethylamino group.
3-(Dimethylamino)-4-methylphenol: Similar structure with a dimethylamino group instead of a diethylamino group.
Uniqueness
3-(Diethylamino)-4-methylphenol is unique due to the presence of both the diethylamino and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
3-(diethylamino)-4-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-4-12(5-2)11-8-10(13)7-6-9(11)3/h6-8,13H,4-5H2,1-3H3 |
Clave InChI |
DBDSFGCFMKANAS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=CC(=C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


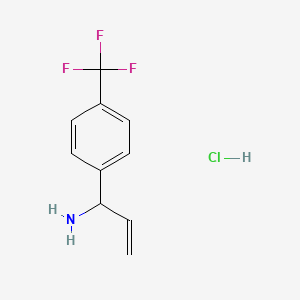
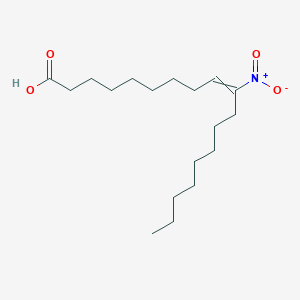
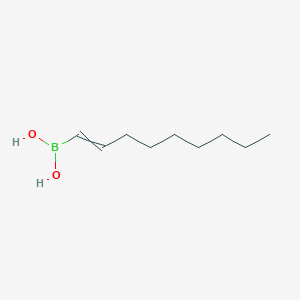
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12507858.png)
![5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol](/img/structure/B12507862.png)
![[4-(phosphonomethyl)piperazin-1-yl]methylphosphonic Acid](/img/structure/B12507865.png)

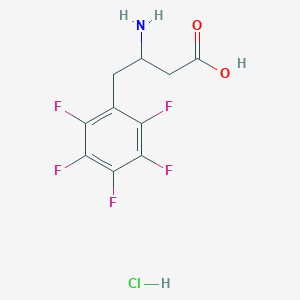
![1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12507890.png)

![Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12507901.png)


